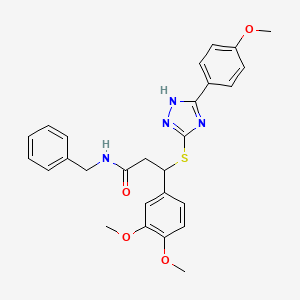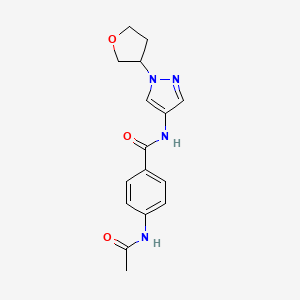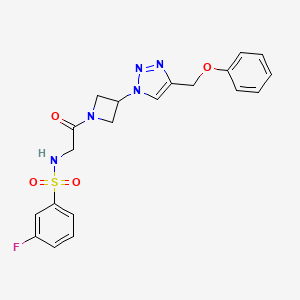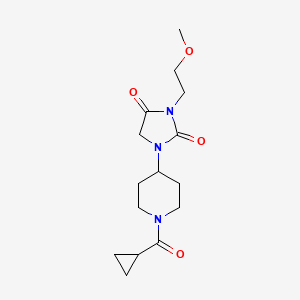![molecular formula C6H7ClF3N3 B2598335 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine CAS No. 1006473-61-5](/img/structure/B2598335.png)
2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine” is a chemical compound that holds immense potential for scientific research. It has an intricate structure and versatile properties, which can be utilized in various ways, ranging from medicinal studies to agrochemical advancements .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a carbon-containing pyridine . Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Aplicaciones Científicas De Investigación
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including compounds similar to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine, have been extensively studied for their anti-inflammatory and antibacterial properties. These compounds, particularly with the trifluoromethyl group positioned on the pyrazole nucleus, show significant promise in medicinal chemistry for developing treatments with minimal side effects. Their potential in creating novel anti-inflammatory and antibacterial agents has been a significant focus, offering a pathway to more effective and targeted therapies (Kaur, Kumar, & Gupta, 2015).
Neurodegenerative Disease Management
Pyrazoline derivatives, including those related to the chemical structure of interest, have been identified for their potential in treating neurodegenerative disorders. Such compounds exhibit neuroprotective properties, useful in managing diseases like Alzheimer's and Parkinson's. Through inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), these compounds contribute to developing therapies for neurodegenerative diseases, offering hope for treatments that could alleviate symptoms and potentially slow disease progression (Ahsan et al., 2022).
Anticancer Potential
Pyrazoline-based compounds are under investigation for their potential as anticancer agents. The synthesis and study of these derivatives have revealed a significant impact on cancer cell lines, indicating their usefulness in designing new anticancer therapies. By exploring the biological activity of pyrazoline derivatives, researchers are paving the way for novel treatments that could offer more specific targeting of cancer cells, potentially leading to therapies with fewer side effects and greater efficacy (Ray et al., 2022).
Synthesis and Chemical Properties
The synthesis and chemical behavior of pyrazoline derivatives, including those similar to the compound , have been widely explored. These studies have led to the development of various methods for synthesizing highly substituted pyrazolines, which are crucial for pharmaceutical and agrochemical applications. The research in this area not only enhances our understanding of pyrazoline chemistry but also opens up new avenues for the synthesis of compounds with potential biological activities (Baumstark, Vásquez, & Mctush-Camp, 2013).
Propiedades
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAPRKOZXLQVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCN)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2598253.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2598254.png)



![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2598260.png)

![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)
![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)


